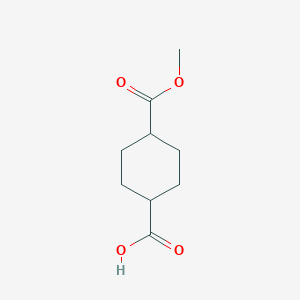

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Description

Properties

IUPAC Name |

4-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJNPHCQABYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905945, DTXSID401224382 | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-85-4, 15177-67-0, 32529-79-6 | |

| Record name | 1011-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a structural scaffold in the development of therapeutic agents, particularly Janus Kinase (JAK) inhibitors.

Core Compound Structure and Properties

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring with two functional groups, a carboxylic acid and a methyl ester, in a trans configuration at the 1 and 4 positions. This specific stereochemistry influences its physical properties and reactivity, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester and Related Compounds

| Property | trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester | trans-1,4-Cyclohexanedicarboxylic Acid |

| CAS Number | 15177-67-0 | 619-82-9[2][3] |

| Molecular Formula | C₉H₁₄O₄[1] | C₈H₁₂O₄[2][3] |

| Molecular Weight | 186.21 g/mol | 172.18 g/mol [2][4] |

| Appearance | White to off-white solid/powder | White solid |

| Melting Point | 124-128 °C | 312.5 °C[2] |

| Boiling Point | 303.15 °C (Predicted) | Decomposes |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | - |

Synthesis and Experimental Protocols

The synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is typically achieved through the mono-esterification of trans-1,4-cyclohexanedicarboxylic acid. The diacid itself can be synthesized via the hydrogenation of terephthalic acid.

Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid

A common industrial method for producing 1,4-cyclohexanedicarboxylic acid is the hydrogenation of terephthalic acid.[2] This process often yields a mixture of cis and trans isomers. The trans isomer can be isolated or the mixture can be isomerized to favor the trans product.

Experimental Protocol: Isomerization of a cis/trans Mixture to Yield trans-1,4-Cyclohexanedicarboxylic Acid

This protocol is based on methods described in patent literature for the isomerization of a mixture of cis and trans isomers to favor the thermodynamically more stable trans isomer.[1][5]

-

Reaction Setup: A mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid is heated in a suitable solvent, such as dimethylformamide (DMF).[5]

-

Catalyst Addition: A catalytic amount of a base, for example, sodium methoxide, is added to the mixture.[5]

-

Isomerization: The reaction mixture is heated to reflux for several hours (e.g., 6-24 hours) to facilitate the conversion of the cis isomer to the trans isomer.[5]

-

Crystallization and Isolation: The reaction mixture is cooled, allowing the less soluble trans-1,4-cyclohexanedicarboxylic acid to crystallize. The solid product is then isolated by filtration and dried.[5]

Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

The monomethyl ester can be prepared from the diacid through a controlled esterification reaction.

Experimental Protocol: Mono-esterification of trans-1,4-Cyclohexanedicarboxylic Acid

This protocol is adapted from a described synthesis route.[3]

-

Dissolution: Dissolve trans-1,4-cyclohexanedicarboxylic acid (e.g., 3.0 g, 17 mmol) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 2:1 ratio, 24 mL) and cool the solution in an ice bath.[3]

-

Esterification: Slowly add a solution of trimethylsilyldiazomethane (e.g., 9 mL of a 2.0 M solution in hexanes, 18 mmol) to the stirred, cold solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.[3]

-

Quenching: Quench the reaction by adding acetic acid (e.g., 5 mL).[3]

-

Workup and Purification: Remove the solvents under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate/acetic acid gradient) to yield pure trans-1,4-cyclohexanedicarboxylic acid monomethyl ester.[3]

Application in Drug Development: A Scaffold for Janus Kinase (JAK) Inhibitors

While trans-1,4-cyclohexanedicarboxylic acid monomethyl ester itself is not reported to have direct biological activity, its derivatives are crucial intermediates in the synthesis of pharmacologically active compounds. A prominent example is the use of trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid, derived from the trans-1,4-cyclohexanedicarboxylic acid core, in the synthesis of Janus Kinase (JAK) inhibitors.[2][6][7]

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway.[4][8] This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation.[4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[4]

The trans-1,4-cyclohexanedicarboxylate scaffold provides a rigid and three-dimensional core that can be appropriately functionalized to interact with the active site of JAK enzymes, leading to potent and selective inhibition.

Synthesis of a Key Intermediate for JAK Inhibitors

The conversion of the trans-1,4-cyclohexanedicarboxylic acid framework into a key amino acid intermediate is a critical step in the synthesis of certain JAK inhibitors.

Experimental Protocol: Synthesis of trans-4-Amino-1-cyclohexanecarboxylic Acid

This protocol is based on a one-pot reaction described in patent literature.[2][6][7]

-

Reaction Setup: In an autoclave, combine p-aminobenzoic acid, a ruthenium on carbon catalyst (e.g., 5% Ru/C), and an aqueous sodium hydroxide solution (e.g., 10% NaOH).[6][7]

-

Hydrogenation: Stir the mixture under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100 °C) until the reaction is complete.[6][7] This step reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-aminocyclohexane-1-carboxylic acid.

-

Protection and Isomer Separation (if required): The resulting mixture can be used directly for the synthesis of some drug candidates, or the amino group can be protected (e.g., with a Boc group) followed by separation of the desired trans isomer.[2][7]

Conclusion

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a valuable and versatile chemical intermediate. While it does not possess inherent biological activity, its rigid, non-planar structure makes the parent diacid a desirable scaffold in medicinal chemistry. Its derivatives, particularly the amino-functionalized analogs, are key building blocks in the synthesis of sophisticated therapeutic agents such as Janus Kinase inhibitors. The synthetic protocols outlined in this guide provide a foundation for researchers to access this important chemical entity and its derivatives for applications in drug discovery and development. The continued exploration of this and similar scaffolds is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. Synthesis routes of 1,4-Cyclohexanedicarboxylic acid [benchchem.com]

- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103539660A - Method of preparing trans-1,4-cyclohexane dicarboxylic acid from hybrid 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]

An In-depth Technical Guide to trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a versatile building block with significant applications in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Core Physicochemical Properties

trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is a bifunctional molecule featuring both a carboxylic acid and a methyl ester group in a trans configuration on a cyclohexane ring. This specific stereochemistry imparts a degree of rigidity to the molecule, a desirable feature in the design of linkers for bioactive compounds.

| Property | Value | References |

| IUPAC Name | trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |

| Synonyms | Monomethyl trans-1,4-cyclohexanedicarboxylate, trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester | [1][2] |

| CAS Number | 15177-67-0 (trans isomer) | [2] |

| Molecular Formula | C₉H₁₄O₄ | [2][3][4] |

| Molecular Weight | 186.21 g/mol | [2][3][4] |

| Appearance | White to off-white or pale-yellow solid | [2][5] |

| Melting Point | 112-114 °C | [5] |

| Boiling Point | 303.1 °C at 760 mmHg | |

| Solubility | Slightly soluble in water | |

| pKa | (Predicted) |

Note on Isomers and CAS Numbers: It is crucial to distinguish between the cis and trans isomers. The CAS number 15177-67-0 is most consistently associated with the trans isomer. The CAS number 1011-85-4 typically refers to the cis isomer, while 32529-79-6 is often used for the unspecified isomer mixture.

Synthesis of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid

The most common laboratory-scale synthesis of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid involves the selective mono-hydrolysis of the corresponding diester, dimethyl trans-1,4-cyclohexanedicarboxylate.

Experimental Protocol: Mono-hydrolysis of Dimethyl trans-1,4-cyclohexanedicarboxylate

This protocol is adapted from a standard procedure for the selective hydrolysis of a diester.

Materials:

-

Dimethyl trans-1,4-cyclohexanedicarboxylate

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Methanol (MeOH)

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether (PE)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl trans-1,4-cyclohexanedicarboxylate (1 equivalent) in 80% aqueous methanol.

-

Hydrolysis: Add barium hydroxide octahydrate (0.5 equivalents) to the solution. Stir the reaction mixture at room temperature (approximately 25 °C) for 12 hours.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Wash the aqueous mixture with hexane to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of 3 using 2M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to yield pure trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a white solid.

-

Logical Workflow for Synthesis:

Application in Drug Development: A PROTAC Linker

A significant and modern application of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is its use as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[6]

A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[7][8] The rigid cyclohexane core of trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid can provide a desirable conformational constraint to the linker, which can enhance the stability of this ternary complex.[7][8]

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is the primary mechanism for selective protein degradation in eukaryotic cells. PROTACs exploit this pathway to eliminate pathogenic proteins. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the POI. This process is repeated to form a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as a cellular "recycling plant."

-

Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides, and the ubiquitin molecules are recycled. The PROTAC molecule is also released and can participate in further rounds of degradation.

References

- 1. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. It includes a summary of quantitative NMR data, a comprehensive experimental protocol for spectrum acquisition, and a visual representation of the molecule's structure and proton relationships.

Introduction

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a derivative of cyclohexane-1,4-dicarboxylic acid, a molecule of interest in various fields, including polymer chemistry and as a building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of such organic molecules. The ¹H NMR spectrum provides valuable information regarding the chemical environment, connectivity, and stereochemistry of the protons within the molecule.

In the trans isomer, the two substituents on the cyclohexane ring are on opposite sides of the ring, leading to a diequatorial conformation as the most stable chair form. This stereochemical arrangement has a distinct impact on the ¹H NMR spectrum, particularly concerning the chemical shifts and coupling constants of the cyclohexane ring protons.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimentally derived and published ¹H NMR data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, the following data is predicted based on the analysis of structurally similar compounds, namely trans-1,4-cyclohexanedicarboxylic acid and methyl cyclohexanecarboxylate. The predicted spectrum is expected to exhibit distinct signals for the methyl ester protons, the methine protons at the 1 and 4 positions of the cyclohexane ring, and the methylene protons of the cyclohexane ring.

Table 1: Predicted ¹H NMR Data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.67 | Singlet (s) | - | 3H |

| H-1 (CH-COOCH₃) | 2.2 - 2.5 | Triplet of triplets (tt) or multiplet (m) | J_ax-ax ≈ 12, J_ax-eq ≈ 3.5 | 1H |

| H-4 (CH-COOH) | 2.2 - 2.5 | Triplet of triplets (tt) or multiplet (m) | J_ax-ax ≈ 12, J_ax-eq ≈ 3.5 | 1H |

| H-2, H-6 (axial) | 1.9 - 2.1 | Multiplet (m) | - | 2H |

| H-3, H-5 (axial) | 1.9 - 2.1 | Multiplet (m) | - | 2H |

| H-2, H-6 (equatorial) | 1.4 - 1.6 | Multiplet (m) | - | 2H |

| H-3, H-5 (equatorial) | 1.4 - 1.6 | Multiplet (m) | - | 2H |

| -COOH | ~12.0 | Broad singlet (br s) | - | 1H |

Note: The chemical shifts of the cyclohexane protons are highly dependent on the solvent and concentration. The axial protons are expected to be shielded (appear at a lower ppm) compared to the equatorial protons. The methine protons (H-1 and H-4) are expected to be deshielded due to the electron-withdrawing nature of the carboxylic acid and ester groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Sample Concentration: Weigh approximately 5-10 mg of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a small amount can be added.

3.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for a 1D ¹H NMR spectrum.

-

Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 1-5 seconds. This delay allows for the relaxation of the nuclei between scans, which is important for quantitative analysis.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for most organic molecules.

-

Temperature: The spectrum is typically acquired at room temperature (298 K).

3.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is determined.

Structural Analysis and Signal Assignment

The structure of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester with the predicted proton assignments is shown below.

Figure 1. Molecular structure of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.

The trans configuration forces both the methyl ester and carboxylic acid groups into equatorial positions in the most stable chair conformation. This has important consequences for the ¹H NMR spectrum:

-

Methine Protons (H-1 and H-4): These protons are in axial positions. Each will be coupled to two axial and two equatorial protons on the adjacent methylene groups. This will result in a complex multiplet, often appearing as a triplet of triplets. The large coupling constant will be due to the trans-diaxial coupling with the adjacent axial protons (J_ax-ax ≈ 10-13 Hz), and the smaller coupling will be due to the axial-equatorial coupling (J_ax-eq ≈ 2-5 Hz).

-

Methylene Protons (H-2, H-3, H-5, H-6): The axial and equatorial protons on each methylene carbon are diastereotopic and will have different chemical shifts. The axial protons are generally more shielded (upfield) than the equatorial protons. They will exhibit complex splitting patterns due to both geminal coupling (coupling to the other proton on the same carbon) and vicinal coupling to the neighboring protons.

J-Coupling and Conformational Analysis

The magnitude of the vicinal (three-bond) proton-proton coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is a powerful tool for conformational analysis.

Figure 2. J-Coupling relationships in the cyclohexane ring of the title compound.

In the diequatorial conformation of the trans isomer, the large observed coupling constants for the methine protons (H-1 and H-4) would confirm their axial orientation and thus the equatorial orientation of the substituents.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. By combining the predicted spectral data with a detailed experimental protocol and an understanding of the structural and conformational factors influencing the spectrum, researchers can effectively utilize ¹H NMR for the characterization and analysis of this and related compounds. The distinct features of the spectrum, particularly the chemical shifts and coupling constants of the cyclohexane ring protons, serve as a reliable indicator of the trans stereochemistry.

Monomethyl trans-1,4-cyclohexanedicarboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl trans-1,4-cyclohexanedicarboxylate is a dicarboxylic acid monoester that serves as a valuable intermediate in organic synthesis. Its rigid, non-planar cyclohexane core and dual functionality, possessing both a carboxylic acid and a methyl ester group, make it a versatile building block for the synthesis of a variety of more complex molecules, including polymers and potentially bioactive compounds. This technical guide provides a detailed overview of the known physical properties of monomethyl trans-1,4-cyclohexanedicarboxylate, outlines general experimental protocols for their determination, and presents logical workflows for its synthesis and potential applications.

Core Physical Properties

The physical characteristics of monomethyl trans-1,4-cyclohexanedicarboxylate are crucial for its handling, purification, and application in synthesis. While experimentally determined data for some properties are limited, a combination of reported values and computational predictions provides a solid foundation for its use in a laboratory setting.

Data Presentation: Physical Properties

| Physical Property | Value | Data Type |

| Molecular Formula | C₉H₁₄O₄ | - |

| Molecular Weight | 186.21 g/mol | Calculated |

| Appearance | White to almost white powder or crystal | Experimental |

| Melting Point | 124 - 130 °C | Experimental |

| Boiling Point | 303.1 ± 35.0 °C | Predicted |

| Density | 1.191 ± 0.06 g/cm³ | Predicted |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | Qualitative |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of monomethyl trans-1,4-cyclohexanedicarboxylate are not extensively published. However, standard methodologies for organic solids are applicable and are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered monomethyl trans-1,4-cyclohexanedicarboxylate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) approaching the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

Given the high predicted boiling point, distillation under reduced pressure would be the preferred method for experimental determination to prevent decomposition. The following is a general method for boiling point determination at atmospheric pressure, which would require significant heating for this compound.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the density of a solid powder.

Methodology:

-

Sample Preparation: A known mass of the dry monomethyl trans-1,4-cyclohexanedicarboxylate powder is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument introduces an inert gas (typically helium) into a reference chamber of known volume. The gas is then expanded into the sample chamber.

-

Calculation: By measuring the pressure difference before and after expansion, the volume of the solid sample can be accurately determined using the ideal gas law. The density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

-

Sample and Solvent: A small, measured amount of monomethyl trans-1,4-cyclohexanedicarboxylate (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is recorded as soluble. If it remains undissolved, the mixture can be gently heated to assess solubility at elevated temperatures. Observations are made for a range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

Synthesis and Application Workflow

Monomethyl trans-1,4-cyclohexanedicarboxylate is synthesized from its corresponding diester and can be utilized as a monomer in polymerization reactions.

Synthesis Workflow

The synthesis of monomethyl trans-1,4-cyclohexanedicarboxylate typically involves the selective hydrolysis of dimethyl trans-1,4-cyclohexanedicarboxylate.[1] The purity of the final product is often confirmed by gas chromatography-mass spectrometry (GC-MS).[2]

Caption: Synthesis and purification workflow for monomethyl trans-1,4-cyclohexanedicarboxylate.

Logical Workflow for Application in Polyester Synthesis

Due to its bifunctional nature, monomethyl trans-1,4-cyclohexanedicarboxylate can be used in step-growth polymerization to produce polyesters.[3][4][5] The carboxylic acid and ester functionalities allow for the formation of ester linkages with diols.

Caption: Logical workflow for the synthesis and characterization of polyesters.

Conclusion

Monomethyl trans-1,4-cyclohexanedicarboxylate is a key chemical intermediate with well-defined, albeit partially predicted, physical properties. The standardized experimental protocols described herein provide a robust framework for its characterization in a research setting. Its synthetic accessibility and bifunctional nature make it a promising monomer for the development of novel polyester materials. This guide serves as a foundational resource for researchers and professionals exploring the potential of this versatile compound in materials science and other areas of chemical synthesis.

References

- 1. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cris.unibo.it [cris.unibo.it]

Solubility Profile of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for solubility determination and a workflow for its synthesis, which can be valuable for researchers working with this molecule.

Core Compound Information

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring with two carboxylic acid groups at the 1 and 4 positions, where one is esterified with a methyl group. The "trans" configuration indicates that the functional groups are on opposite sides of the cyclohexane ring, influencing its physical properties such as polarity and crystal packing, which in turn affect its solubility.

Solubility Data

Direct quantitative solubility data for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is scarce. However, based on its chemical structure and information on analogous compounds, a qualitative and estimated solubility profile can be summarized. The compound is generally described as having moderate solubility in organic solvents and limited solubility in water.[1] A closely related compound, 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid, is reported to be slightly soluble in water.[2]

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | Slightly soluble (estimated, 11 g/L for a related compound) | [2] |

| Organic Solvents | Not Specified | Moderately soluble | [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocols can be adapted for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. These methods are based on standard laboratory procedures for determining the solubility of organic compounds.[3][4][5][6]

Protocol 1: Gravimetric Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Add an excess amount of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a vacuum oven.

-

Weigh the container with the dried solute.

-

Calculate the solubility in g/L or mol/L.

Protocol 2: High-Throughput Kinetic Solubility Assay using UV-Vis Spectroscopy

This method is suitable for rapid screening of solubility in various solvents.

Materials:

-

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester stock solution in a highly soluble solvent (e.g., DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well microplate (UV-transparent)

-

Multi-channel pipette

-

Plate reader with UV-Vis capabilities

Procedure:

-

Prepare a dilution series of the compound from the stock solution in the solvent of interest in the wells of the microplate.

-

Allow the plate to stand at a controlled temperature for a set period (e.g., 2 hours) to allow for precipitation.

-

Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for the compound.

-

The concentration at which a significant increase in light scattering (or a plateau in absorbance) is observed is taken as the kinetic solubility.

Synthesis Workflow

The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester typically involves the isomerization and subsequent mono-hydrolysis of the corresponding dimethyl ester.[7] The following diagram illustrates a typical workflow for its preparation.

Logical Relationships in Solubility Determination

The determination of a compound's solubility class can be approached through a systematic series of tests. The following diagram outlines a logical workflow for qualitative solubility analysis.

References

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. 4-CARBOMETHOXY-CYCLOHEXANE-1-CARBOXYLIC ACID | 32529-79-6 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. lifechemicals.com [lifechemicals.com]

- 6. chem.ws [chem.ws]

- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Molecular weight of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a dicarboxylic acid ester derivative with applications in organic synthesis and polymer chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines potential analytical methods for its characterization.

Chemical and Physical Properties

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a methyl ester group in a trans configuration at the 1 and 4 positions.[1] This specific stereochemistry influences its physical properties and reactivity.[1] The compound is typically a white to off-white solid and exhibits moderate solubility in organic solvents with limited solubility in water.[1][2]

Table 1: Physicochemical Properties of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

| Property | Value | References |

| Molecular Weight | 186.21 g/mol | [2][3][4][5] |

| Molecular Formula | C₉H₁₄O₄ | [1][3][4][5] |

| CAS Number | 15177-67-0 | [1][3][4] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 124-128 °C | [2][4] |

| Boiling Point (Predicted) | 303.15 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.19 g/cm³ | [4] |

| Purity | ≥95% to >97.0% (GC) | [1][3] |

Experimental Protocols

Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

A common method for the preparation of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves a three-step process starting from dimethyl 1,4-cyclohexanedicarboxylate.[6][7]

Step 1: Isomerization

-

Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (with a typical trans/cis isomer ratio of 3/7 to 5/5) in 200 g of methanol at 40°C.[6][7]

-

Maintain the reaction at 40°C for 2 hours. This process yields a methanolic solution of dimethyl 1,4-cyclohexanedicarboxylate with an enriched trans/cis isomer ratio of approximately 9/1.[6][7]

Step 2: Monoester Hydrolysis

-

Cool the resulting methanol solution from the isomerization step to room temperature (approximately 20°C).[6][7]

-

Stir the reaction mixture at 20°C for 3 hours to facilitate the hydrolysis of one of the ester groups, forming the water-soluble potassium salt of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.[6][7]

Step 3: Acidification and Product Isolation

-

To the reaction mixture, add 200 g of water and 100 g of toluene.[6][7]

-

Perform an extraction to separate the aqueous and organic phases, removing the organic layer.[6][7]

-

Adjust the pH of the aqueous phase to 1-2 using concentrated hydrochloric acid.[6][7]

-

Cool the acidified solution to 0-5°C to precipitate the product.[6][7]

-

Filter the resulting white solid and dry it under reduced pressure at 50°C.[6][7]

-

This procedure typically yields a white solid powder of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester with a purity of around 98.9% as determined by gas chromatography.[6][7]

Analytical Methods

The purity and characterization of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester and its precursors can be assessed using standard analytical techniques.

-

Gas Chromatography (GC): As mentioned in the synthesis protocol, GC is a suitable method for determining the purity of the final product.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the analysis of dicarboxylic acids. For the related compound 1,4-Cyclohexanedicarboxylic acid, an isocratic method using a C18 column with a mobile phase of acetonitrile and water with a sulfuric acid buffer, and UV detection at 200nm has been described.[8] A similar approach could be adapted for the analysis of its monomethyl ester.

-

Spectroscopic Methods: Techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can be used for structural elucidation and confirmation.[9]

Applications

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a valuable building block in organic synthesis and an intermediate in the production of other chemical compounds.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making it a useful component in the synthesis of polymers such as polyesters and polyamides.[1][8]

Diagrams

Caption: Synthesis workflow from dimethyl 1,4-cyclohexanedicarboxylate.

References

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. Trans-1,4-cyclohexanedicarboxylic acid monomethyl ester|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 3. scbt.com [scbt.com]

- 4. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER - Electronics chemicals - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 6. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]

- 8. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-1,4-CHDA monomethyl ester chemical safety data

An In-depth Technical Guide to the Chemical Safety of trans-1,4-CHDA Monomethyl Ester

This technical guide provides a comprehensive overview of the available chemical safety data for trans-1,4-cyclohexanedicarboxylic acid (CHDA) monomethyl ester. It is intended for researchers, scientists, and professionals in drug development who may be handling or evaluating this compound. While specific quantitative toxicological data is limited in publicly available literature, this guide summarizes the known properties and outlines the standard experimental protocols used to assess chemical safety.

Chemical and Physical Properties

trans-1,4-CHDA monomethyl ester is a carboxylic acid ester derivative. It is a solid at room temperature, appearing as a white to off-white powder or crystal.[1][2] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | [3] |

| CAS Number | 15177-67-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₄O₄ | [1][4][5][6][7] |

| Molecular Weight | 186.21 g/mol | [1][2][6][7] |

| Physical Form | Solid, White to Almost white powder to crystal | [1][2][3] |

| Melting Point | 124-128 °C | [2][5][6] |

| Purity | Typically ≥95% - 98% | [3][4][7] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | [1] |

| Predicted Boiling Point | 303.15 °C at 760 mmHg | [5][6] |

| Predicted Density | 1.19 g/cm³ | [5][6] |

Toxicological Data and Hazard Information

| Hazard Type | Data | Reference(s) |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |

| Acute Oral Toxicity | No data available. Testing would be required to determine an LD50 value. | |

| Acute Dermal Toxicity | No data available. | |

| Acute Inhalation Toxicity | No data available. | |

| Ecotoxicity | No data available. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a particle filter respirator if needed.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

-

Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.

Experimental Protocols for Safety Assessment

To determine the quantitative toxicological profile of a substance like trans-1,4-CHDA monomethyl ester, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity - OECD Test Guideline 420/423

The primary goal of this study is to determine the dose of the chemical that causes mortality or evident toxicity when administered orally.

-

Principle: A stepwise procedure is used with a limited number of animals. The OECD 420 (Fixed Dose Procedure) aims to identify a dose causing evident toxicity without mortality, while the OECD 423 (Acute Toxic Class Method) classifies the substance into a toxicity category based on mortality.

-

Test System: Typically, young adult rats (usually females, as they are often slightly more sensitive) are used.

-

Methodology:

-

Dosing: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.

-

Dose Levels: A starting dose (e.g., 300 mg/kg) is selected. Depending on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased. Common fixed dose levels are 5, 50, 300, and 2000 mg/kg.

-

Observation Period: Animals are observed for at least 14 days. Special attention is paid during the first 24 hours.

-

Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

-

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause local irritation or corrosion upon contact with the skin.

-

Principle: The substance is applied to the skin of an animal, and the resulting effects are observed and scored over a defined period.

-

Test System: The albino rabbit is the preferred species for this test.

-

Methodology:

-

Application: A small amount of the test substance (0.5 g for a solid) is applied to a small patch of shaved skin (approximately 6 cm²). The area is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours, after which the residual substance is removed.

-

Observation Period: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if effects are persistent.

-

Endpoints: Dermal reactions are scored based on a standardized scale. The reversibility of the observed lesions is also assessed.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as irritating or non-irritating.

-

Visualized Workflows

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the chemical safety of a new or under-characterized substance, incorporating standard testing guidelines.

Caption: A flowchart of the chemical safety assessment process.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. oecd.org [oecd.org]

Synonyms for trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

An In-depth Technical Guide to trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester, a versatile building block in organic synthesis and polymer chemistry. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development settings.

Chemical Identity and Synonyms

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a mono-ester derivative of trans-1,4-Cyclohexanedicarboxylic acid. Its unique structure, featuring both a carboxylic acid and a methyl ester group on a cyclohexane ring, makes it a valuable intermediate for the synthesis of a variety of more complex molecules and polymers.

-

trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid

-

trans-4-Carbomethoxycyclohexane-1-carboxylic acid

-

(1r,4r)-4-(Methoxycarbonyl)cyclohexanecarboxylic acid

-

Methyl hydrogen trans-1,4-cyclohexanedicarboxylate[2]

-

Monomethyl trans-1,4-cyclohexanedicarboxylate[2]

-

4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is provided in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| CAS Number | 15177-67-0 | [4] |

| Molecular Formula | C₉H₁₄O₄ | [4][5] |

| Molecular Weight | 186.21 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 124-128 °C | [5][6] |

| Boiling Point (Predicted) | 303.15 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.19 g/cm³ | [6] |

| Purity | ≥95% | [4] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester from dimethyl 1,4-cyclohexanedicarboxylate. This two-stage process involves an initial isomerization followed by a selective mono-hydrolysis.

3.1. Stage 1: Isomerization of Dimethyl 1,4-cyclohexanedicarboxylate [7][8]

-

Materials:

-

Dimethyl 1,4-cyclohexanedicarboxylate (mixture of cis/trans isomers)

-

Methanol

-

Pyridine

-

-

Procedure:

-

In a suitable reaction vessel, dissolve dimethyl 1,4-cyclohexanedicarboxylate in methanol.

-

Add pyridine to the solution to act as a catalyst.

-

Heat the reaction mixture to 40 °C and maintain for 2 hours to facilitate the isomerization to the trans-isomer.

-

3.2. Stage 2: Mono-ester Hydrolysis [7][8]

-

Materials:

-

Reaction mixture from Stage 1

-

Potassium hydroxide (KOH)

-

Water

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Cool the methanolic solution of the predominantly trans-dimethyl 1,4-cyclohexanedicarboxylate to room temperature.

-

Add potassium hydroxide to the solution and stir at 20 °C for 3 hours to induce the hydrolysis of one of the ester groups.

-

To the reaction mixture, add water and toluene.

-

Perform a liquid-liquid extraction to separate the organic and aqueous phases. The desired product will be in the aqueous phase as its potassium salt.

-

Carefully acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the product.

-

Cool the mixture to 0 °C to ensure complete precipitation.

-

Isolate the white solid product by filtration.

-

Dry the product under reduced pressure at 50 °C.

-

3.3. Purification

A reported method for the purification of the structurally related trans-1,4-cyclohexanedicarboxylic acid involves the use of a cyclic ether solvent, such as tetrahydrofuran, to selectively dissolve impurities.[9] This technique could potentially be adapted for the purification of the monomethyl ester. The crude product is washed with the solvent in a temperature range of 30 °C to 150 °C to remove impurities.[9]

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.

Caption: Synthesis pathway of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester.

Spectroscopic Data

5.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum is available for this compound.[10] The expected signals would include:

-

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

-

Multiplets for the cyclohexane ring protons. The protons attached to the carbons bearing the carboxyl and ester groups would be expected to appear at a lower field (downfield) compared to the other ring protons due to the electron-withdrawing nature of these groups.

-

A broad singlet for the carboxylic acid proton (-COOH), the chemical shift of which can vary depending on the solvent and concentration.

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show distinct signals for:

-

The carbonyl carbon of the ester group (~175 ppm).

-

The carbonyl carbon of the carboxylic acid group (~180 ppm).

-

The methoxy carbon of the ester group (~52 ppm).

-

The carbons of the cyclohexane ring, with the carbons attached to the substituents appearing at a lower field.

5.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of:[11][12]

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the ester, typically around 1735-1750 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid in the 1300-1000 cm⁻¹ region.[11]

-

C-H stretching bands for the cyclohexane and methyl groups below 3000 cm⁻¹.

5.4. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 186. Key fragmentation patterns for esters and carboxylic acids would be expected, including the loss of the methoxy group (-OCH₃, M-31) and the carboxyl group (-COOH, M-45).[13]

Applications in Research and Development

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a valuable building block in several areas of chemical synthesis and materials science.

6.1. Polyester Synthesis

Due to its bifunctional nature, this compound can be used as a monomer in the synthesis of polyesters. The presence of both a carboxylic acid and an ester allows for controlled polymerization reactions. The trans-configuration of the cyclohexane ring imparts rigidity and linearity to the polymer backbone, which can lead to materials with desirable thermal and mechanical properties. Polyesters based on 1,4-cyclohexanedicarboxylic acid are known for their weatherability and can be semicrystalline or amorphous depending on the cis/trans isomer ratio.[14][15][16]

6.2. Pharmaceutical and Agrochemical Synthesis

The combination of a carboxylic acid and an ester in a single molecule makes it a useful intermediate for the synthesis of more complex molecules with potential biological activity. The carboxylic acid can be readily converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol, while the ester can be hydrolyzed or used in transesterification reactions.

Future Outlook

The utility of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester as a versatile chemical intermediate is well-established. Future research is likely to focus on its incorporation into novel polymers with tailored properties for specific applications, such as biodegradable plastics and advanced engineering materials. Its role in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is also an area of ongoing interest. The development of more efficient and sustainable synthesis and purification methods will further enhance its accessibility and utility.

References

- 1. CAS 15177-67-0: TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MON… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER CAS#: 15177-67-0 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Trans-1,4-cyclohexanedicarboxylic acid monomethyl ester|15177-67-0--Jiangsu Kangheng Chemical Co.,Ltd. [kanghengchem.com]

- 6. trans-1,4-Cyclohexane dicarboxylic acid monomethyl ester | CAS 15177-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER | 15177-67-0 [chemicalbook.com]

- 8. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 10. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR [m.chemicalbook.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to the Purity Analysis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a chemical intermediate used in the synthesis of various organic molecules and polymers. Its purity is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide outlines the potential impurities and provides detailed protocols for the purity assessment using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Potential Impurities

The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester can be affected by impurities originating from the synthesis process. The primary synthesis route involves the isomerization and selective mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. Based on this, the following are potential impurities:

-

Starting Material: Dimethyl 1,4-cyclohexanedicarboxylate (both cis and trans isomers)

-

Diastereomeric Impurity: cis-1,4-Cyclohexanedicarboxylic acid monomethyl ester

-

Over-hydrolysis Product: trans-1,4-Cyclohexanedicarboxylic acid

-

Under-hydrolysis Product: cis-1,4-Cyclohexanedicarboxylic acid

-

Side-products: Other related substances

A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity analysis.

Analytical Methods

The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Gas chromatography is a robust method for the analysis of volatile and thermally stable compounds. For the analysis of the target compound, derivatization to a more volatile species (e.g., trimethylsilyl ester) may be employed to improve peak shape and resolution, although direct analysis is also feasible.

A suggested workflow for the GC analysis is presented below.

Table 1: GC Method Parameters

| Parameter | Recommended Conditions |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| Data Acquisition | Chromatographic data system |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. A reverse-phase HPLC method is generally suitable for separating the target compound from its potential impurities.

The following diagram illustrates the workflow for HPLC analysis.

Table 2: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis Detector |

| Wavelength | 210 nm |

| Run Time | 15 - 20 minutes |

Data Presentation and Calculation

The purity of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is typically determined by area percent normalization. The area of each impurity peak is divided by the total area of all peaks in the chromatogram and multiplied by 100 to give the percentage of that impurity. The purity of the main component is then calculated by subtracting the sum of the percentages of all impurities from 100%.

Table 3: Example Purity Calculation

| Peak ID | Retention Time (min) | Peak Area | Area % |

| Impurity 1 | 4.5 | 15000 | 0.15 |

| Impurity 2 | 6.2 | 25000 | 0.25 |

| Main Peak | 8.1 | 9950000 | 99.50 |

| Impurity 3 | 9.8 | 10000 | 0.10 |

| Total | 10000000 | 100.00 |

Conclusion

This guide provides a framework for the purity analysis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester using GC and HPLC. The presented protocols are starting points and may require optimization based on the specific instrumentation and the impurity profile of the sample. Method validation should be performed to ensure the accuracy, precision, and reliability of the results.

Methodological & Application

Application Notes & Protocols for the Synthesis of trans-1,4-Cyclohexanedicarboxylic Acid Monomethyl Ester

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, a key intermediate in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Importance

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester on a rigid cyclohexane scaffold, makes it a valuable synthon for the production of polymers, liquid crystals, and pharmacologically active molecules. The "trans" stereochemistry imparts specific conformational properties that are often sought after in the design of new materials and therapeutics.

The synthesis of this monoester presents a unique challenge: selectively reacting one of two chemically equivalent carboxylic acid groups. This guide will detail a reliable and scalable method for this selective transformation, focusing on the partial hydrolysis of the corresponding diester. This approach is often favored over direct mono-esterification due to higher selectivity and more manageable reaction conditions.

Reaction Principle and Mechanistic Overview

The selected method for preparing trans-1,4-cyclohexanedicarboxylic acid monomethyl ester is the controlled saponification (hydrolysis) of dimethyl trans-1,4-cyclohexanedicarboxylate. This reaction is based on the principle of limiting the amount of the hydrolyzing agent, typically a strong base like sodium hydroxide, to favor the formation of the monoester over the diacid.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dimethyl ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (CH₃O⁻) and yielding the carboxylate salt. A subsequent acidic workup protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: Controlled Saponification

This protocol details the synthesis of trans-1,4-cyclohexanedicarboxylic acid monomethyl ester from its corresponding dimethyl ester.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Dimethyl trans-1,4-cyclohexanedicarboxylate | 3399-24-2 | 200.23 | 20.0 g (0.1 mol) | Starting material |

| Methanol (MeOH) | 67-56-1 | 32.04 | 200 mL | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.0 g (0.1 mol) | Hydrolyzing agent |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For dissolving NaOH and workup |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~10 mL (or as needed) | For acidification |

| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | 75-09-2 | 84.93 | ~300 mL | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |

3.2. Step-by-Step Procedure

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g (0.1 mol) of dimethyl trans-1,4-cyclohexanedicarboxylate in 200 mL of methanol. Stir until the solid is completely dissolved.

-

Base Addition: Prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Add this solution dropwise to the stirring methanolic solution of the diester over a period of approximately 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the monoester and diacid products.

-

Solvent Removal: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add deionized water to bring the total volume to approximately 100 mL. Cool the flask in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate should form.

-

Product Isolation: Isolate the crude product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purification: The crude product is a mixture of the desired monoester, unreacted diester, and the diacid byproduct. Purification is achieved by recrystallization. A suitable solvent system for recrystallization is a mixture of water and ethanol or acetone.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product.

3.3. Characterization

The identity and purity of the synthesized trans-1,4-cyclohexanedicarboxylic acid monomethyl ester should be confirmed by analytical techniques such as:

-